molecular formula C15H29BrO2 B3057804 Tert-butyl 11-bromoundecanoate CAS No. 85216-74-6

Tert-butyl 11-bromoundecanoate

Cat. No.: B3057804
CAS No.: 85216-74-6
M. Wt: 321.29 g/mol
InChI Key: DIESFLMSMKQGRI-UHFFFAOYSA-N
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Description

Tert-butyl 11-bromoundecanoate is a useful research compound. Its molecular formula is C15H29BrO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 11-bromoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIESFLMSMKQGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454816
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85216-74-6
Record name 11-bromoundecanoic acid t-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies of Tert Butyl 11 Bromoundecanoate

Precursor Synthesis and Esterification Methods

The formation of tert-butyl 11-bromoundecanoate relies on the availability of its precursor, 11-bromoundecanoic acid, and subsequent esterification.

Synthesis of 11-Bromoundecanoic Acid and its Derivatives

11-Bromoundecanoic acid is a key intermediate, and its synthesis is the initial step towards obtaining this compound.

The primary industrial route to 11-bromoundecanoic acid is through the hydrobromination of undecylenic acid (also known as 10-undecenoic acid). wikipedia.orgwikipedia.org This reaction is an anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of undecylenic acid. wikipedia.org To achieve the anti-Markovnikov regioselectivity, the reaction is carried out in the presence of a radical initiator, such as benzoyl peroxide, and often in a non-polar solvent like toluene. wikipedia.orggoogle.com The process involves dissolving undecylenic acid in a suitable solvent and then introducing gaseous hydrogen bromide. wikipedia.orgpatsnap.com The reaction is exothermic and requires careful temperature control. wikipedia.orggoogle.com Yields for this process are reported to be high, often in the range of 95-97%. wikipedia.orggoogle.com Another method involves the in situ generation of hydrobromic acid from the hydrolysis of phosphorous tribromide. pwvas.org

ReactantReagentConditionsProductYield
Undecylenic acidHBr, Benzoyl PeroxideToluene, 0°C11-Bromoundecanoic acid95% wikipedia.org
Undecylenic acidHBr (from PBr3 + H2O)-11-Bromoundecanoic acid80-100% pwvas.org
Undecylenic acidHBrToluene, -5-0°C then 0-30°C11-Bromoundecanoic acid-

11-Bromoundecanoic acid can be converted to its methyl ester, methyl 11-bromoundecanoate, through various esterification methods. A common laboratory-scale method involves reacting the carboxylic acid with diazomethane (B1218177) in diethyl ether, which proceeds with a quantitative yield. amazonaws.com Another approach is the acid-catalyzed esterification using methanol (B129727) with a catalytic amount of a strong acid like methanesulfonic acid, followed by refluxing the mixture. mdpi.com This method has been reported to yield the methyl ester in 95% yield. mdpi.com The resulting methyl 11-bromoundecanoate is a useful intermediate for further reactions, such as the synthesis of betaine (B1666868) derivatives. researchgate.netlookchem.com

ReactantReagentConditionsProductYield
11-Bromoundecanoic acidDiazomethaneDiethyl ether, 0°CMethyl 11-bromoundecanoate100% amazonaws.com
11-Bromoundecanoic acidMethanol, Methanesulfonic acidReflux, 48hMethyl 11-bromoundecanoate95% mdpi.com

Besides the methyl ester, other esters of 11-bromoundecanoic acid can be prepared. For instance, benzyl (B1604629) 11-bromoundecanoate is synthesized by reacting 11-bromoundecanoic acid with benzyl alcohol. researchgate.net This esterification can be facilitated by the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction is typically carried out in a dry aprotic solvent like dichloromethane. researchgate.net

ReactantReagentsSolventProduct
11-Bromoundecanoic acid, Benzyl alcoholDCC, DMAPDichloromethaneBenzyl 11-bromoundecanoate researchgate.net

Direct Esterification with Tert-butyl Alcohol

The target compound, this compound, is synthesized by the esterification of 11-bromoundecanoic acid with tert-butyl alcohol.

The direct esterification of a carboxylic acid with a sterically hindered alcohol like tert-butyl alcohol can be challenging. However, it can be achieved under specific conditions. One synthetic route involves the reaction of 11-bromoundecanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. While specific details for the direct acid-catalyzed esterification of 11-bromoundecanoic acid with tert-butyl alcohol are not extensively documented in the provided search results, general methods for tert-butyl ester formation often employ acid catalysis. researchgate.net An alternative method for preparing tert-butyl esters involves reacting the carboxylic acid with an excess of tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.org Another reported synthesis of a derivative involved reacting 11-bromo-t-butylundecanoate with itaconic acid, indicating the prior successful synthesis of the target compound. rsc.org

ReactantReagentCatalystProduct
11-Bromoundecanoic acidTert-butyl alcoholAcid catalyst (general)This compound
Carboxylic Acid (general)Tert-butyl alcoholDCC, DMAPTert-butyl ester orgsyn.org
Alternative esterification protocols

The synthesis of this compound from its parent carboxylic acid, 11-bromoundecanoic acid, requires esterification with tert-butanol (B103910). Due to the steric hindrance of the tertiary alcohol, standard Fischer esterification conditions are often inefficient. Several alternative protocols offer effective routes to this and similar tert-butyl esters.

One prominent method is transesterification. Methyl or ethyl esters of 11-bromoundecanoic acid can be converted to the desired tert-butyl ester. A particularly mild and efficient procedure involves the reaction of the methyl ester with potassium tert-butoxide in diethyl ether at ambient temperature. uni-muenchen.demasterorganicchemistry.com The high reactivity of potassium tert-butoxide and the precipitation of the insoluble potassium methoxide (B1231860) from the ether solution drive the reaction to completion, often resulting in high yields. uni-muenchen.de For this method to be successful, the use of freshly prepared potassium tert-butoxide and anhydrous ether is critical, as any residual tert-butanol or moisture can significantly reduce the yield. uni-muenchen.de

Catalytic approaches provide further alternatives. Lanthanum(III) isopropoxide has been demonstrated as an effective catalyst for the transesterification of methyl esters with tertiary alcohols. stackexchange.com Another strategy employs benzotriazole (B28993) esters, formed in situ from the carboxylic acid, as efficient intermediates for esterification with tert-butyl alcohol, a reaction that can be promoted by bases like 4-dimethylaminopyridine (DMAP). stackexchange.com

Direct esterification of the carboxylic acid can be achieved using coupling agents. The system of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a well-established method for synthesizing esters from sterically hindered alcohols like tert-butanol. chemie-brunschwig.ch The reaction proceeds by the activation of the carboxylic acid by DCC, followed by a DMAP-catalyzed nucleophilic attack by the alcohol. chemie-brunschwig.ch Similarly, solid catalysts such as calcined hydrotalcite have been used as a base to facilitate the esterification of various carboxylic acids with tert-butyl alcohol. researchgate.net

A green and efficient alternative involves using a dried cation-exchange resin, such as Dowex H+, often in conjunction with sodium iodide (NaI). leah4sci.com This system serves as a reusable and non-toxic catalyst for various esterification reactions. leah4sci.com

Table 1: Comparison of Alternative Esterification Protocols for Tert-butyl Esters

Method Reactants Key Reagents/Catalysts Typical Conditions Ref.
Transesterification Methyl 11-bromoundecanoate, Potassium tert-butoxide Diethyl ether 0–20 °C uni-muenchen.de
Catalytic Transesterification Methyl Ester, tert-Butanol Lanthanum(III) isopropoxide Ambient Temperature stackexchange.com
Direct Esterification 11-Bromoundecanoic acid, tert-Butanol Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) Dichloromethane, room temp. chemie-brunschwig.ch
Solid-Base Catalysis 11-Bromoundecanoic acid, tert-Butanol Calcined hydrotalcite Toluene, reflux researchgate.net
Ion-Exchange Catalysis 11-Bromoundecanoic acid, tert-Butanol Dowex H+ resin, Sodium Iodide (NaI) Toluene, reflux leah4sci.com

Functional Group Transformations and Reaction Chemistry of this compound

The presence of two distinct functional groups in this compound allows for selective chemical transformations. The terminal alkyl bromide is susceptible to nucleophilic substitution, including the formation of organometallic reagents.

The preparation of a Grignard reagent from this compound is a significant challenge due to the inherent incompatibility of the highly nucleophilic organomagnesium moiety with the electrophilic ester carbonyl group within the same molecule. masterorganicchemistry.comcmu.edu A standard Grignard reaction would likely lead to rapid intramolecular cyclization or intermolecular polymerization. However, specialized techniques have been developed to generate such functionalized Grignard reagents as transient, reactive intermediates. cmu.eduorganic-chemistry.org

Nucleophilic Substitution Reactions

Formation of Grignard Reagents
Low-temperature oxidative addition with active magnesium

The successful formation of a Grignard reagent from haloesters like this compound hinges on controlling the kinetics of the competing reactions. This can be achieved by using highly reactive, finely divided magnesium (often called Rieke® magnesium) at very low temperatures, typically -78 °C in tetrahydrofuran (B95107) (THF). cmu.eduorganic-chemistry.orgriekemetals.com At this low temperature, the oxidative addition of the active magnesium to the carbon-bromine bond is still rapid, but the subsequent nucleophilic attack of the newly formed Grignard reagent on the ester carbonyl is significantly suppressed. cmu.eduresearchgate.net The steric bulk of the tert-butyl group is particularly advantageous, as it hinders the coordination of the organomagnesium center to the carbonyl oxygen, further preventing the intramolecular side reaction. organic-chemistry.org This kinetic control allows the Grignard reagent to exist in solution long enough to be trapped by an external electrophile. cmu.edu

Reactivity with electrophiles (e.g., benzaldehyde (B42025), benzoyl chloride, allyl iodide)

The synthetic utility of these low-temperature-generated, ester-functionalized Grignard reagents is demonstrated by their successful reaction with a range of electrophiles. cmu.eduorganic-chemistry.org For instance, the Grignard reagent derived from an aryl bromoester, prepared under these conditions, reacts with benzaldehyde to form the corresponding secondary alcohol, with allyl iodide to form an allylated ester, and with benzoyl chloride (in the presence of a CuI catalyst) to yield a keto-ester. cmu.eduorganic-chemistry.org The reactions are typically conducted at low temperatures (-78 °C to -40 °C) to maintain the integrity of the Grignard reagent. cmu.edu The yields for these trapping reactions are generally moderate to good, showcasing this method as a viable strategy for creating complex polyfunctional molecules. cmu.eduorganic-chemistry.org

Table 2: Representative Reactions of an Ester-Functionalized Grignard Reagent with Electrophiles

Grignard Precursor (Example) Electrophile Catalyst Product Type Yield (%) Ref.
tert-Butyl 4-bromobenzoate Benzaldehyde None Alcohol 82 cmu.eduorganic-chemistry.org
tert-Butyl 4-bromobenzoate Allyl iodide None Allylated Ester 69 cmu.eduorganic-chemistry.org
tert-Butyl 4-bromobenzoate Benzoyl chloride 10% CuI Ketone 78 cmu.eduorganic-chemistry.org

Data based on reactions of a model aryl bromoester Grignard reagent generated at low temperature.

Challenges and limitations (e.g., ester group reactivity)

The primary challenge in forming a Grignard reagent from this compound is the reactivity of the ester group. masterorganicchemistry.com Grignard reagents readily add to esters, typically in a double-addition process, to form tertiary alcohols after workup. masterorganicchemistry.comleah4sci.com Preventing this intramolecular reaction is paramount and requires the specific low-temperature and active magnesium conditions described above. cmu.eduorganic-chemistry.org

Several limitations to this methodology exist. The functionalized Grignard reagent is only kinetically stable and must be generated and used at low temperatures; allowing the solution to warm will lead to decomposition and self-condensation. cmu.edu The procedure requires the use of highly active Rieke magnesium, as standard magnesium turnings are generally not reactive enough to initiate the reaction at -78 °C. riekemetals.com Furthermore, while tert-butyl esters are effective substrates due to steric hindrance, the corresponding methyl or ethyl esters are less suitable and may lead to a higher proportion of byproduct formation even at low temperatures. organic-chemistry.org

This compound is a bifunctional molecule featuring a terminal bromine atom and a sterically hindered tert-butyl ester group. This structure makes it a valuable intermediate in organic synthesis, allowing for a range of chemical transformations at either end of its eleven-carbon chain. Its utility is demonstrated in the synthesis of various derivatives through nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and radical processes.

1 Nucleophilic Substitution and Related Reactions

The terminal bromine atom in this compound is susceptible to nucleophilic attack, enabling the introduction of various functional groups. This pathway is fundamental to creating a diverse array of derivatives.

The conversion of this compound to its corresponding azide (B81097) derivative, tert-butyl 11-azidoundecanoate, is a key transformation that introduces a versatile azide moiety. The azide group can subsequently be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to an amine.

The synthesis can be approached in a two-step sequence starting from 11-bromoundecanoic acid. First, 11-bromoundecanoic acid is reacted with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to produce 11-azidoundecanoic acid. tue.nlbath.ac.uk Following the substitution reaction, the resulting 11-azidoundecanoic acid is esterified to its tert-butyl ester. This is achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of tert-butanol, yielding the final product, tert-butyl 11-azidoundecanoate. tue.nl

Alternatively, direct synthesis from this compound can be performed by reacting it with sodium azide. This nucleophilic substitution reaction replaces the bromine atom with the azide group.

Reaction Scheme: Synthesis of tert-Butyl 11-azidoundecanoate

Step Reactants Reagents/Solvent Product
1 11-Bromoundecanoic acid NaN₃, DMF or DMSO 11-Azidoundecanoic acid

The terminal bromine of this compound can be converted into a phosphonium (B103445) salt, a cationic species widely used in organic synthesis, particularly as a precursor for Wittig reagents and as phase-transfer catalysts. These phosphonium salts can also serve as ligands for functionalizing nanoparticles. The synthesis involves the reaction of the alkyl bromide with a tertiary phosphine, such as triphenylphosphine (B44618) or tricyclohexylphosphine, typically in a solvent like refluxing acetonitrile. researchgate.net This quaternization reaction, known as the Menschutkin reaction, yields the corresponding ω-carboxy-tert-butyl-alkylphosphonium bromide. researchgate.net

These functionalized phosphonium salts can act as capping agents for nanoparticles, such as those made of cadmium selenide (B1212193) (CdSe). uea.ac.uk The long alkyl chain provides solubility and stability for the nanoparticles in organic media, while the phosphonium headgroup can influence the electronic properties at the nanoparticle surface or serve as an anchor for further functionalization.

Betaines, which are neutral chemical compounds with a cationic functional group and an anionic one, can be synthesized using ω-bromo esters as starting materials. A multi-step process starting from the related methyl 11-bromoundecanoate has been described, which can be adapted for the tert-butyl ester. researchgate.netresearchgate.net

The synthesis proceeds as follows:

Amine Formation : this compound is reacted with various primary or secondary aliphatic amines (e.g., hexylamine, dodecylamine, dioctylamine) to form the corresponding secondary or tertiary amine esters via nucleophilic substitution. researchgate.netresearchgate.net

Quaternization : The resulting tertiary amine ester is then quaternized. This is often achieved by reacting it with an alkylating agent like methyl iodide to form a quaternary ammonium (B1175870) salt (an esterquat). researchgate.net

Saponification : Finally, the ester group is hydrolyzed under basic conditions, for instance using lithium hydroxide (B78521) (LiOH), to yield the carboxylate anion. researchgate.net The final product is a betaine, containing a positive quaternary ammonium head group and a negative carboxylate tail.

2 Palladium-Catalyzed Coupling Reactions

Palladium catalysis offers powerful methods for forming carbon-carbon bonds. While direct coupling with the tert-butyl ester might be challenging under some conditions, related starting materials demonstrate the potential for such transformations.

A palladium(II)-catalyzed dienylation of aliphatic C(sp³)–H bonds using allenyl acetates has been developed, which is applicable to long-chain carboxylic acids like 11-bromoundecanoic acid. nih.govnih.govrsc.org In this protocol, an 8-aminoquinoline (B160924) directing group is used to guide the palladium catalyst to a specific C–H bond. The reaction of 11-bromoundecanoic acid with an allenyl acetate (B1210297) in the presence of a palladium catalyst and a base affords the corresponding β-dienylated product in good yield (70%). nih.gov The reaction proceeds through the formation of a five-membered palladacycle intermediate, followed by migratory insertion of the allene (B1206475) and subsequent elimination to form the 1,3-diene. nih.govnih.gov This method provides a route to functionalize the aliphatic backbone of the molecule, leaving the terminal bromide available for other transformations.

Key Features of Pd(II)-Catalyzed C(sp³)–H Dienylation

Feature Description Reference
Catalyst Palladium(II) nih.govnih.gov
Directing Group 8-aminoquinoline nih.govnih.gov
Substrate 11-bromoundecanoic acid nih.gov
Product β-dienylated undecanoic acid derivative nih.gov

| Yield | 70% | nih.gov |

Visible-light-induced photoredox catalysis has enabled reactions under mild, biomolecule-compatible conditions. One such reaction is the reductive decarboxylative alkynylation, which couples alkyl carboxylic acids (via their redox-active esters) with alkynyl sulfones. sioc.ac.cnrsc.org A key feature of this method is its excellent chemoselectivity and tolerance for a wide range of functional groups. sioc.ac.cn Notably, the reaction conditions are compatible with alkyl bromides, which remain unaffected during the C(sp³)–C(sp) bond formation. sioc.ac.cn This implies that a molecule like this compound could potentially undergo a related decarboxylative coupling at the ester end (if converted to a redox-active ester) without disturbing the terminal bromine atom, highlighting the orthogonality of these modern synthetic methods.

3 Radical Reactions

The carbon-bromine bond in this compound can participate in radical reactions. Alkyl bromides are known precursors for alkyl radicals under various conditions, including photoredox catalysis. nih.govacs.org For instance, visible-light-induced methods can generate alkyl radicals from redox-active esters in a process that is tolerant of alkyl bromide functionalities. sioc.ac.cn This suggests that this compound could be a substrate in radical-based C-C bond-forming reactions, where the alkyl radical is generated at the terminal carbon, allowing for coupling with various radical acceptors.

Dehydrogenation Reactions of tert-Butyl Esters

The introduction of unsaturation into ester-containing molecules is a fundamental transformation in organic synthesis. The tert-butyl ester group can be compatible with certain dehydrogenation conditions.

A direct and selective method for the α,β-dehydrogenation of esters has been developed using allyl-palladium catalysis. researchgate.net This approach is particularly advantageous as it allows for the preservation of readily oxidizable and acidic functionalities such as free hydroxyl (–OH) and amine (–NH) groups within the substrate. researchgate.netnih.gov The reaction typically involves a palladium catalyst and an allyl-based oxidant, which facilitates the formation of a C-bound palladium enolate necessary for β-hydride elimination. nih.gov For substrates like amides, which can also undergo this reaction, a bulky secondary amide lithium base such as lithium N-cyclohexylanilide (LiCyan) has been used effectively. nih.gov An economical protocol using lithium diisopropylamide (LDA) has also been developed for the dehydrogenation of β-amino esters. researchgate.net This methodology provides a powerful strategy for synthesizing α,β-unsaturated esters from their saturated counterparts under conditions that tolerate sensitive functional groups. researchgate.netnih.gov

Multistep Synthetic Pathways Involving this compound

The dual functionality of this compound makes it an ideal building block for multistep syntheses, enabling the introduction of a long, flexible spacer with a protected carboxylic acid terminus.

This compound has been employed in the synthesis of complex molecular structures such as novel carboxyl porphyrins. clockss.org In one synthetic pathway, the process begins with the esterification of 11-bromoundecanoic acid to yield this compound. clockss.org This intermediate is then reacted with α-lithio isobutyrate. clockss.org The resulting product, 2,2-dimethyl-12-tert-butoxycarbonyldodecanoic acid, can be converted to its corresponding acid chloride. clockss.org This acid chloride is subsequently reacted with a complex scaffold like 5,10,15,20-tetra(α,α,α,α-o-aminophenyl)porphine to attach the long alkyl chain, demonstrating the utility of the initial bromo-ester in constructing elaborate molecules. clockss.org

Table 2: Example of Multistep Synthesis Involving this compound

Step Reactant 1 Reactant 2 Product
1 11-bromoundecanoic acid Isobutene / Sulfonic acid This compound
2 This compound α-lithio isobutyrate 2,2-dimethyl-12-tert-butoxycarbonyldodecanoic acid
3 2,2-dimethyl-12-tert-butoxycarbonyldodecanoic acid Triphenylphosphine / CCl4 2,2-dimethyl-12-tert-butoxycarbonyldodecanoyl chloride

This table outlines a synthetic sequence using this compound to build a complex porphyrin derivative. clockss.org

The compound serves as a key reagent for functionalizing macrocyclic platforms. A specific example is the synthesis of p-tert-butylthiacalix researchgate.netarene-tetra-(11-bromoundecanoate). researchgate.net In this process, the lower rim of the p-tert-butylthiacalix researchgate.netarene core, which contains four hydroxyl groups, is functionalized by reacting it with this compound's precursor, ethyl 11-bromoundecanoate, or similar long-chain bromo-esters. researchgate.netthieme-connect.com This reaction results in a star-shaped polymer architecture where four long alkyl chains are appended to the thiacalixarene scaffold. researchgate.net These functionalized macrocycles have potential applications in creating materials with unique structural and physical properties, such as temperature-responsive polymers. researchgate.net

This compound and its derivatives are frequently used as linkers or spacers to connect different molecular moieties due to their defined length and versatile functional handles. chemsrc.comresearchgate.net For example, the corresponding azide derivative, tert-butyl 11-azidoundecanoate, is prepared by treating this compound with sodium azide. google.com This azido-linker can then be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate with other molecules. core.ac.uk This strategy is employed in the synthesis of bifunctional molecules designed to induce the degradation of extracellular proteins by recruiting them to cellular receptors for lysosomal degradation. google.com Similarly, the amino derivative, tert-butyl 11-aminoundecanoate, is used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the protein's degradation. chemsrc.com

Applications in Polymer Chemistry and Materials Science

Monomer in Polymerization Reactions

The compound's terminal bromine and ester group enable its use in several polymerization strategies.

The terminal alkyl bromide in tert-butyl 11-bromoundecanoate makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, low polydispersity, and predetermined molecular weights. cmu.edu While direct polymerization of this compound as a monomer is less common, it serves as an excellent starting point for creating ATRP initiators.

Furthermore, the principles of its reactivity are relevant to aqueous polymerization. For instance, its parent acid, 11-bromoundecanoic acid, has been used in aqueous polycondensation experiments. researchgate.net In one study, the polymerization of 11-bromoundecanoate in an aqueous medium at 70°C yielded a polymer with a degree of polymerization of 23. researchgate.net Such aqueous systems are crucial for developing more environmentally friendly polymerization processes, including aqueous ATRP. The tert-butyl ester group in the parent compound can be hydrolyzed to yield poly(acrylic acid) after polymerization, a process confirmed by NMR and FT-IR analysis in related poly(tert-butyl acrylate) systems. cmu.edu

This compound is a precursor to 11-bromoundecanoic acid, a classic AB-type monomer used in step-growth polymerization to form polyesters. researchgate.netresearchgate.net The polymerization proceeds via nucleophilic substitution between the carboxylate group of one monomer and the bromo-terminated alkyl chain of another, typically under alkaline conditions. researchgate.netresearchgate.net This method has been demonstrated to be a feasible and efficient strategy for producing biobased polyesters. researchgate.net

The properties of the resulting polyesters can be tuned by copolymerizing 11-bromoundecanoic acid with other bromo-carboxylic acid monomers, such as 6-bromohexanoic acid. researchgate.net Research has shown a linear positive correlation between the crystallization and melting temperatures of these copolymers and the molar fraction of the 11-bromoundecanoic acid monomer. researchgate.net

Table 1: Research Findings on Polyesterification of 11-Bromoundecanoic Acid (1) and its Copolymers with 6-Bromohexanoic Acid (2) researchgate.net
Polymer IDMolar Fraction of Monomer 1Crystallization Temp (Tc, °C)Melting Temp (Tm, °C)
P11.0068.481.4
P20.7559.573.0
P30.5044.562.5
P40.2527.547.8
P50.00-1.234.1

Functionalization of Polymeric Materials

The reactivity of the bromo- and ester- functionalities allows for the covalent attachment of this compound or its derivatives to various polymer structures, imparting new properties.

This compound serves as a precursor for synthesizing agents used to functionalize complex polymers. Specifically, its derivative, 11-bromoundecanoic acid, is reacted with triphenylphosphine (B44618) to create (10-carboxydecyl)triphenylphosphonium bromide. researchgate.net This phosphonium (B103445) salt is then covalently attached to the primary amino groups of hyperbranched polyethyleneimines (PEIs). researchgate.netmdpi.com This functionalization results in amphiphilic PEI-TPP nanoparticles that have shown significant potential as antibacterial agents, capable of disrupting bacterial cell membranes. mdpi.com The length of the alkyl chain, derived from the undecanoate starting material, is a critical factor influencing the antimicrobial efficacy of the resulting nanoparticles. mdpi.com

The compound has been directly used to create complex, multi-arm polymer architectures. A notable example is the synthesis of p-tert-butylthiacalix researchgate.netarene-tetra-(11-bromoundecanoate). researchgate.net In this structure, four molecules of 11-bromoundecanoate are grafted onto the lower rim of a p-tert-butylthiacalix researchgate.netarene macrocycle. This process creates a star-shaped molecule where each arm possesses a reactive terminal bromine atom. researchgate.net Such structures can act as multifunctional initiators for subsequent polymerizations, like ATRP, to grow polymer chains from each arm, leading to the formation of star-shaped polymers. researchgate.net These star polymers, such as star-shaped poly(2-ethyl-2-oxazoline) (star-PETOX), have been studied for their temperature-responsive behavior in aqueous solutions. researchgate.net

Preparation of Stimuli-Responsive Materials (indirect relevance via 11-bromoundecanoic acid derivatives)

While not always directly involved, this compound is a foundational molecule for creating stimuli-responsive, or "smart," materials. nih.gov These materials can change their properties in response to external cues like temperature, pH, or light. nih.govnih.gov

The long alkyl chain inherent in the 11-bromoundecanoate structure can impart temperature-responsive characteristics to polymers. researchgate.net For example, star polymers synthesized using a thiacalixarene core functionalized with 11-bromoundecanoate have been investigated for their temperature-dependent aggregation in solution. researchgate.net

Furthermore, the terminal bromine and the ester group are chemical handles that can be converted into a wide variety of functional groups. These groups can be specifically chosen to be responsive to different stimuli. For instance, the parent acid, 11-bromoundecanoic acid, is used to synthesize more complex molecules that form stimuli-responsive gels or polymers that change color or structure when exposed to heat, UV light, or changes in pH. nih.govmdpi.comresearchgate.net The ability to respond to specific stimuli makes these materials promising for applications in drug delivery, tissue engineering, and sensors. nih.govnih.gov

Advanced Research Topics and Methodologies

Mechanistic Investigations of Reactions Involving Tert-butyl 11-bromoundecanoate and its Derivatives

The unique structure of this compound, featuring a long aliphatic chain, a terminal bromine atom, and a sterically hindered tert-butyl ester group, makes it an interesting substrate for various mechanistic studies in organic synthesis.

The formation of a Grignard reagent from an alkyl halide and magnesium metal is a cornerstone of organic synthesis. The mechanism for this compound follows the generally accepted pathway for primary alkyl halides. The process is understood to occur on the surface of the magnesium metal.

The reaction is initiated by the transfer of a single electron from the magnesium surface to the antibonding orbital of the carbon-bromine (C-Br) bond. This results in the formation of a radical anion, which rapidly fragments to yield an alkyl radical and a bromide anion. These species are believed to remain adsorbed to the magnesium surface. A second single electron transfer from the magnesium to the alkyl radical forms a carbanionic species, which then combines with the MgBr⁺ cation on the surface to yield the final Grignard reagent, 10-(tert-butoxycarbonyl)decylmagnesium bromide.

The reactivity of the resulting Grignard reagent is characterized by the nucleophilic and basic nature of the carbon-magnesium bond. It readily reacts with electrophiles such as aldehydes, ketones, and esters. youtube.comyoutube.com However, a notable feature of using this compound is the relative stability of the tert-butyl ester group. Unlike methyl or ethyl esters, which would readily react with a second equivalent of the Grignard reagent, the steric hindrance provided by the tert-butyl group offers a degree of protection against self-reaction under carefully controlled conditions. masterorganicchemistry.com

Table 1: Mechanistic Steps in Grignard Reagent Formation

StepDescriptionIntermediate Species
Initiation Single electron transfer (SET) from Mg surface to the C-Br bond.[Br-(CH₂)₁₀-COOC(CH₃)₃]•⁻
Fragmentation The radical anion fragments into an alkyl radical and a bromide ion.•(CH₂)₁₀-COOC(CH₃)₃ and Br⁻
Second SET A second electron is transferred from the Mg surface to the alkyl radical.⁻:(CH₂)₁₀-COOC(CH₃)₃
Product Formation The resulting carbanion combines with MgBr⁺ on the surface.BrMg-(CH₂)₁₀-COOC(CH₃)₃

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for creating complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds. nih.govmdpi.com While many of these reactions rely on directing groups to achieve regioselectivity, long-chain alkyl halides like this compound can participate in these transformations, typically as coupling partners.

A common mechanistic cycle involves the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, forming a palladium(II)-alkyl intermediate. This step is often the entry point into the catalytic cycle. The subsequent C-H activation step can occur on a separate substrate molecule that contains a directing group capable of coordinating to the palladium center. This brings a specific C-H bond into proximity with the metal, allowing for cyclometalation and the formation of a palladacycle. The final step is the reductive elimination of the two organic fragments, forming a new C-C bond and regenerating the palladium(0) catalyst. nih.gov

For substrates lacking a strong directing group, C-H functionalization can be more challenging and less selective. However, advances in ligand design and reaction conditions have enabled the functionalization of even unactivated sp³ C-H bonds.

The introduction of a trifluoromethyl (-CF₃) group can significantly alter the biological and chemical properties of a molecule. researchgate.net Radical trifluoromethylation provides a direct method for installing this group. For a substrate like this compound, the reaction proceeds via a radical chain mechanism.

The process is initiated by the generation of trifluoromethyl radicals (•CF₃) from a suitable precursor, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or various hypervalent iodine reagents, often facilitated by a chemical or photoredox initiator. researchgate.netnih.gov The highly reactive •CF₃ radical can abstract the bromine atom from this compound, a key propagation step that generates an undecyl radical centered at the terminal carbon.

•CF₃ + Br-(CH₂)₁₀-COOC(CH₃)₃ → CF₃Br + •(CH₂)₁₀-COOC(CH₃)₃

This newly formed alkyl radical then reacts with a trifluoromethyl source to yield the desired product, tert-butyl 11,11,11-trifluoroundecanoate, and regenerate the •CF₃ radical to continue the chain reaction. researchgate.net The efficiency of these pathways often depends on the relative rates of bromine abstraction and competing side reactions.

For alkyl halides, "dehydrogenation" most commonly refers to dehydrohalogenation, an elimination reaction that forms an alkene. Given that this compound is a primary alkyl bromide, it can undergo elimination primarily through the E2 (bimolecular elimination) mechanism. This pathway requires a strong, typically sterically hindered base, such as potassium tert-butoxide, to prevent the competing Sₙ2 (bimolecular nucleophilic substitution) reaction.

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms. youtube.com For this to occur, the abstracted proton and the leaving bromide atom must be in an anti-periplanar conformation. The product of this reaction would be tert-butyl undec-10-enoate.

Another form of dehydrogenation is catalytic transfer dehydrogenation, which uses a hydrogen acceptor like ethylene (B1197577) to make the reaction thermodynamically favorable under milder conditions. nih.gov This process, often catalyzed by platinum-based heterogeneous catalysts, involves the adsorption of the long-chain alkane derivative onto the catalyst surface, followed by sequential C-H bond cleavage and transfer of hydrogen atoms to the acceptor molecule. nih.govsciengine.com

Mechanochemistry, the use of mechanical force (e.g., from ball milling) to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. nsf.gov In the context of reactions involving alkyl halides like this compound, mechanochemical activation can be particularly effective.

For instance, in Grignard reagent formation, the passivating oxide layer on the surface of magnesium metal often inhibits the reaction. High-energy ball milling can continuously break apart the magnesium particles, exposing fresh, unoxidized surfaces that are highly reactive towards the alkyl bromide. nsf.gov This can dramatically accelerate reaction rates and even allow the reaction to proceed in the absence of a solvent.

Similarly, solid-state palladium catalysts used in C-H functionalization or cross-coupling reactions can be activated mechanochemically. The mechanical force can alter the catalyst's morphology, increase its surface area, and create active sites, leading to enhanced catalytic activity. acs.org This approach can reduce or eliminate the need for solvents, simplifying purification and reducing waste.

Spectroscopic Characterization Techniques in Research

The structure of this compound is confirmed using standard spectroscopic techniques, including NMR and FT-IR spectroscopy. These methods provide detailed information about the carbon framework and the functional groups present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different types of protons. The nine equivalent protons of the tert-butyl group appear as a sharp singlet. The methylene (B1212753) groups along the aliphatic chain produce a series of multiplets, with the protons adjacent to the electron-withdrawing ester and bromine atom being shifted further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a unique signal for each carbon in a different chemical environment. Key signals include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, the carbon directly bonded to the bromine atom, and the distinct signals for the ten methylene carbons in the long alkyl chain. oregonstate.edulibretexts.org

FT-IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups. The spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group. Other characteristic absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain and the tert-butyl group, and a C-Br stretching vibration at lower wavenumbers. researchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR -C(CH₃)₃~1.4 ppm (singlet, 9H)
-CH₂-COO-~2.2 ppm (triplet, 2H)
-(CH₂)₈-~1.2-1.6 ppm (multiplet, 16H)
-CH₂-Br~3.4 ppm (triplet, 2H)
¹³C NMR -C(CH₃)₃~80 ppm
-C(CH₃)₃~28 ppm
-C=O~173 ppm
-CH₂-Br~34 ppm
-(CH₂)₉-~25-35 ppm (multiple signals)
FT-IR C=O Stretch (Ester)~1735 cm⁻¹
C-H Stretch (sp³)~2850-2960 cm⁻¹
C-O Stretch (Ester)~1150 cm⁻¹
C-Br Stretch~650 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR analysis, the chemical shifts and splitting patterns of the proton signals confirm the presence of the long undecanoate chain and the characteristic tert-butyl group. The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum due to the nine equivalent protons. The protons on the carbon adjacent to the bromine atom (α-bromo methylene) and the protons on the carbon adjacent to the carbonyl group (α-carbonyl methylene) exhibit distinct triplet signals at different chemical shifts, reflecting their unique electronic environments.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the carbon atom bonded to bromine, and the various methylene carbons along the aliphatic chain. The chemical shifts are indicative of the functional groups present.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃~1.45Singlet (s)N/A
-CH₂-Br~3.40Triplet (t)~6.7
-CH₂-COO-~2.18Triplet (t)~7.5
-CH₂-CH₂Br~1.85Quintet~7.1
-(CH₂)₇-~1.20-1.40Multiplet (m)N/A

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~173.5
C(CH₃)₃~80.5
C(CH₃)₃~28.2
CH₂Br~34.0
CH₂COO~34.5
-(CH₂)₇-~25.0-33.0

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that confirm the molecular structure. A strong absorption peak is typically observed for the carbonyl (C=O) stretching vibration of the ester group. The presence of the tert-butyl group and the long alkyl chain is confirmed by C-H stretching and bending vibrations. Additionally, a characteristic absorption in the lower wavenumber region indicates the C-Br stretching vibration.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch~1735Strong
C-O (Ester)Stretch~1150Strong
C-H (Alkyl)Stretch~2850-2960Strong
C-H (Alkyl)Bend~1370-1470Medium
C-BrStretch~500-750Medium-Weak

Mass Spectrometry (MS, HREI, ESI, MALDI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Electron Ionization (HREI-MS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₅H₂₉BrO₂). Under electron ionization, the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the loss of a methyl radical from the tert-butyl group and the cleavage of the ester bond. A prominent peak often observed is the tert-butyl cation (m/z 57).

Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for analyzing the compound without causing extensive fragmentation. It typically results in the observation of pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺, which helps to confirm the molecular weight.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is especially useful for the analysis of materials derived from this compound, such as polymers. It allows for the determination of the mass of large molecules and can provide information about the distribution of polymer chain lengths.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Ion FragmentProposed StructureExpected m/zIonization Mode
[M]⁺[C₁₅H₂₉BrO₂]⁺320/322EI
[M-C₄H₉]⁺[C₁₁H₂₀BrO₂]⁺263/265EI
[C₄H₉]⁺tert-butyl cation57EI
[M+Na]⁺[C₁₅H₂₉BrO₂Na]⁺343/345ESI, MALDI

Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an invaluable tool for monitoring the progress of reactions involving this compound and for analyzing the purity of the final product. nih.gov

In a typical application, a small aliquot of the reaction mixture is injected into the GC. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of reactants, intermediates, products, and byproducts. By tracking the relative peak areas of the reactant and product over time, the reaction kinetics can be studied.

High-Performance Liquid Chromatography (HPLC) for reaction monitoring and quantum yield determination

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique used for reaction monitoring. Unlike GC, HPLC is suitable for non-volatile or thermally sensitive compounds. The components of a mixture are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For reaction monitoring, HPLC can be used to follow the disappearance of this compound and the appearance of products. When coupled with a UV-Vis or other suitable detector, quantitative analysis can be performed. This is particularly useful for determining the quantum yield of photochemical reactions. By using a calibrated detector and a known standard, the exact amount of product formed upon irradiation can be measured, which is essential for calculating the efficiency of the photoreaction.

Advanced Characterization of Derived Materials

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

When this compound is used as a monomer or an initiator in polymerization reactions, the resulting polymers require detailed characterization. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of these polymers. semanticscholar.orgnih.gov

GPC/SEC separates polymer molecules based on their hydrodynamic volume in solution. semanticscholar.org Larger molecules elute from the chromatography column faster than smaller molecules. By using a series of detectors, such as a refractive index (RI) detector, a light scattering (LS) detector, and a viscometer, comprehensive information about the polymer can be obtained. sepscience.com This includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. lcms.cz These parameters are critical as they directly influence the physical and mechanical properties of the final polymeric material. nih.gov

Interactive Data Table: Polymer Characteristics Determined by GPC/SEC

ParameterDescriptionSignificance
Mn (Number-Average Molecular Weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.Influences properties like brittleness and flow.
Mw (Weight-Average Molecular Weight) An average that is more sensitive to the presence of high molecular weight chains.Relates to properties like strength and toughness.
PDI (Polydispersity Index) The ratio of Mw to Mn (Mw/Mn).A measure of the uniformity of chain lengths in the polymer sample. A value of 1 indicates a monodisperse sample.

Light Scattering (Dynamic and Static) and Small-Angle Neutron Scattering for Polymer Solution Behavior

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of polymer coils in solution. These fluctuations are analyzed to determine the translational diffusion coefficient, which, via the Stokes-Einstein equation, yields the hydrodynamic radius (Rh) of the polymer. For polymers initiated with this compound, DLS can reveal how the hydrophobic undecanoate chain might lead to micellization or aggregation in certain solvents, which would be observed as a larger hydrodynamic radius compared to polymers with smaller initiator fragments.

Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of angle and concentration. This technique is used to determine the weight-average molar mass (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions. For example, in the characterization of star polymers made from poly(tert-butyl acrylate) arms initiated from a multifunctional bromoester core, multi-angle laser light scattering (MALLS), a type of SLS, is essential for determining the true molar mass and understanding the compact structure of the star architecture. researchgate.net

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the conformation and structure of polymer chains over a length scale of 1 to 100 nm. bohrium.com A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively highlight different parts of a polymer structure. For polymers synthesized with this compound, SANS could be employed to study the conformation of the polymer chains in detail. By selectively deuterating either the polymer backbone or the solvent, one could investigate how the long alkyl initiator chain affects the chain statistics in solution, for instance, whether it promotes a more collapsed or extended conformation. In a "theta solvent," where chain-chain and solvent-chain interactions are balanced, the scattering profile follows the Debye Gaussian coil model. unina.it Deviations from this model in a "good solvent" can indicate chain swelling. unina.it

TechniqueMeasured ParameterInformation Obtained for Polymers
Dynamic Light Scattering (DLS)Translational Diffusion CoefficientHydrodynamic Radius (Rh), Size Distribution
Static Light Scattering (SLS)Time-Averaged Scattered IntensityWeight-Average Molar Mass (Mw), Radius of Gyration (Rg), Second Virial Coefficient (A2)
Small-Angle Neutron Scattering (SANS)Scattering Intensity vs. Angle (q)Polymer Chain Conformation, Radius of Gyration (Rg), Persistence Length

Analytical Ultracentrifugation for Polymer Hydrodynamic Properties

Analytical Ultracentrifugation (AUC) is a first-principles method for characterizing macromolecules in solution. It subjects a sample to a strong centrifugal field and monitors the sedimentation and diffusion of the molecules. cmu.edu This technique is particularly valuable for determining sedimentation coefficients, molar mass distributions, and for studying interactions in complex polymer systems. researchgate.net

In a sedimentation velocity (SV) experiment, a high rotor speed is used to cause the polymer molecules to sediment. The rate of sedimentation is used to calculate the sedimentation coefficient, which is related to the molar mass and frictional ratio of the polymer. For polymers initiated with this compound, the long alkyl chain could potentially influence the frictional properties of the polymer in solution, which would be detectable by SV-AUC.

In a sedimentation equilibrium (SE) experiment, a lower rotor speed is used until the processes of sedimentation and diffusion reach an equilibrium. The resulting concentration gradient is used to determine the molar mass of the polymer without the need for calibration standards. This technique would be highly accurate for determining the absolute molar mass of polymers synthesized using this compound.

The data obtained from AUC can provide a detailed picture of the hydrodynamic properties of the polymer, complementing information from light scattering. For instance, the combination of sedimentation and diffusion coefficients can be used to determine the molar mass and to gain insights into the shape and conformation of the polymer in solution.

AUC Experiment TypePrimary MeasurementKey Information Derived
Sedimentation Velocity (SV)Sedimentation Coefficient (s)Molar Mass, Frictional Ratio, Size and Shape Information
Sedimentation Equilibrium (SE)Concentration Gradient at EquilibriumAbsolute Weight-Average Molar Mass (Mw), Z-Average Molar Mass (Mz), Second Virial Coefficient (A2)

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a surface with nanoscale resolution. bruker.com It is an invaluable tool for characterizing the surface morphology of polymer films and polymer brushes.

This compound is particularly relevant for the synthesis of "polymer brushes," which are assemblies of polymer chains tethered at one end to a surface. In this "grafting from" approach, an initiator, structurally similar to this compound, is first chemically attached to a substrate (like a silicon wafer). Then, a monomer is polymerized from this surface-bound initiator using a controlled polymerization technique like ATRP. cmu.edu

AFM is used to characterize these polymer brushes in several ways:

Topography Imaging: In tapping mode or contact mode, the AFM tip scans the surface to create a height map, revealing the uniformity and roughness of the polymer brush layer. researchgate.net

Phase Imaging: This mode maps the phase lag between the cantilever's oscillation and the drive signal, which is sensitive to variations in material properties like adhesion and viscoelasticity. This can be used to distinguish between different components in a phase-separated polymer film or to identify defects in a polymer brush. bruker.com

Nanolithography and Nanomechanics: The AFM tip can be used to locally scratch or indent the polymer brush to measure its thickness and mechanical properties, such as stiffness and modulus. researchgate.net

For polymer brushes grown from a this compound-like initiator, AFM would be critical to confirm the successful grafting of the polymers, to measure the thickness of the brush layer, and to study how the density of the grafted chains affects the surface morphology.

Differential Scanning Calorimetry (DSC) for Thermal Properties of Polymers

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. azom.com DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub

For polymers synthesized using this compound, DSC is a fundamental characterization technique. For example, in the synthesis of poly(tert-butyl acrylate) (PtBA), a common polymer made using ATRP, DSC is used to determine its glass transition temperature. The Tg is a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. cmu.edu

In the case of block copolymers, where this compound could be used to initiate the first block, DSC can reveal the phase behavior of the material. For instance, in a poly(tert-butyl acrylate-b-methyl methacrylate) block copolymer, DSC analysis might show two distinct glass transitions, corresponding to the Tg of each block, indicating that the two polymer blocks are phase-separated. itu.edu.trresearchgate.net The position and shape of these transitions provide valuable information about the miscibility and morphology of the block copolymer. researchgate.net The long alkyl chain from the this compound initiator could potentially act as a plasticizer, which might lead to a slight lowering of the Tg of the polymer block it is attached to.

Thermal TransitionDescriptionInformation from DSC
Glass Transition (Tg)Reversible transition in amorphous regions from a hard, glassy state to a soft, rubbery state.Midpoint of the step change in heat flow. hu-berlin.de
Melting (Tm)Transition of a crystalline polymer from an ordered solid to a disordered liquid state.Peak of the endothermic curve.
Crystallization (Tc)Transition from a disordered liquid or rubbery state to an ordered crystalline solid upon cooling.Peak of the exothermic curve.

Emerging Research Frontiers for this compound

This compound, a bifunctional organic molecule, is progressively capturing the attention of the scientific community. Its unique structure, featuring a long eleven-carbon chain, a terminal bromine atom, and a bulky tert-butyl ester group, positions it as a versatile building block for novel materials and applications. This article delves into the emerging research directions and potential future applications of this compound, focusing on functional materials, sustainable synthesis, and computational modeling.

Q & A

Q. How can reaction conditions be optimized for the synthesis of tert-butyl 11-bromoundecanoate to maximize yield and purity?

  • Methodological Answer : Reaction optimization requires careful control of temperature, solvent, and catalysts. For example, electrolysis of brominated alkanoic acids (e.g., 11-bromoundecanoic acid) at 50°C primarily yields dibromides, while at 65°C , ester derivatives dominate . For esterification, coupling agents like EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) have been effective, achieving yields up to 82% after flash chromatography and recrystallization . Key steps include:
  • Maintaining low temperatures to minimize side reactions.
  • Using stoichiometric excess of the acid (e.g., 10-bromodecanoic acid) to drive esterification.
  • Purification via gradient elution (e.g., 1:1 DCM/hexane) and recrystallization from ethanol.

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common side reactions include lactone formation and alkyl chain degradation . Lactonization occurs via intramolecular nucleophilic substitution, particularly in bromoalkanoates with longer chains (e.g., 11-bromoundecanoate). Computational studies indicate a gas-phase lactone formation barrier of 44 kJ/mol , which increases significantly when ions are complexed with Na⁺ . Mitigation strategies:
  • Use polar aprotic solvents to reduce nucleophilic attack.
  • Avoid prolonged heating above 60°C to prevent thermal decomposition.
  • Employ inert atmospheres to minimize oxidation.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations are critical for analyzing tert-butyl group conformations. Studies on tert-butyl-substituted triazinanes reveal that explicit solvent modeling is essential to predict equatorial vs. axial conformers in solution. For this compound:
  • Gas-phase simulations favor axial conformers due to steric effects.
  • Solvent-inclusive models (e.g., with explicit methanol) stabilize equatorial positions via hydrogen bonding .
    Researchers should:
  • Use hybrid functionals (e.g., B3LYP) with dispersion corrections.
  • Validate computational results with low-temperature NMR to detect dynamic conformational changes.

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : A combination of NMR spectroscopy , mass spectrometry (MS) , and X-ray crystallography is recommended:
  • ¹H/¹³C NMR : Identify characteristic peaks for tert-butyl (δ ~1.2 ppm) and bromoalkyl chains (δ ~3.4 ppm for Br-CH₂).
  • Dynamic NMR : Resolve conformational equilibria at low temperatures (e.g., –40°C) .
  • High-Resolution MS (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm mass error.
  • Single-crystal X-ray diffraction : Resolve tert-butyl stereochemistry in solid-state structures .

Q. How do alkyl chain length and substituent position influence the reactivity of brominated alkanoates?

  • Methodological Answer : Chain length affects reactivity thresholds and product selectivity . For example:
  • Shorter chains (e.g., 4-bromobutyrate) favor lactone formation due to lower steric hindrance.
  • Longer chains (e.g., 11-bromoundecanoate) exhibit reduced cyclization propensity but increased susceptibility to β-hydride elimination .
    Comparative studies using substrates like ethyl 11-bromoundecanoate (C13H25BrO2) reveal:
  • Steric effects : Tert-butyl groups hinder nucleophilic substitution at the bromine site.
  • Solvent polarity : Nonpolar solvents (hexane) favor intermolecular reactions, while polar solvents (DMF) promote intramolecular pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.